H3R antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histamine H3 receptor antagonist 2 is a compound that belongs to the family of G-protein-coupled receptors. It is predominantly expressed in the central nervous system and plays a key role in regulating the release of neurotransmitters such as dopamine, acetylcholine, noradrenaline, and serotonin . This compound has been investigated for its potential therapeutic applications in various central nervous system diseases, including obesity, depression, mood disorders, neuropathic pain, and sleep-wake disorders .
Méthodes De Préparation
The synthesis of histamine H3 receptor antagonist 2 involves several steps. One common synthetic route includes the preparation of 1’-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4’-piperidine] derivatives . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Histamine H3 receptor antagonist 2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Histamine H3 receptor antagonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of G-protein-coupled receptors . In biology, it is used to investigate the role of histamine receptors in various physiological processes . In medicine, it has been explored for its potential therapeutic applications in treating central nervous system diseases such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting histamine receptors .
Mécanisme D'action
The mechanism of action of histamine H3 receptor antagonist 2 involves its binding to the histamine H3 receptor, which is a G-protein-coupled receptor . By binding to this receptor, the compound prevents histamine from binding to the receptor, thereby inhibiting the release of neurotransmitters . This leads to an increase in the levels of neurotransmitters such as dopamine, acetylcholine, and serotonin in the brain . The molecular targets and pathways involved in this mechanism include the regulation of intracellular calcium levels and the modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Histamine H3 receptor antagonist 2 can be compared with other similar compounds such as clobenpropit, ABT-239, ciproxifan, conessine, A-349,821, betahistine, and pitolisant . These compounds also target the histamine H3 receptor and share similar pharmacological properties . histamine H3 receptor antagonist 2 may have unique structural features and binding affinities that distinguish it from other compounds . For example, it may have a higher selectivity for the histamine H3 receptor or different pharmacokinetic properties .
Activité Biologique
Histamine H3 receptor (H3R) antagonists, including H3R antagonist 2, have garnered significant attention in pharmacological research due to their potential therapeutic effects on various neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in preclinical studies, and implications for clinical applications.
Overview of H3R and Its Role in Neurotransmission
The H3 receptor is a G-protein coupled receptor predominantly located in the central nervous system (CNS), where it functions both as an autoreceptor and heteroreceptor. It modulates the release of several neurotransmitters, including histamine (HA), acetylcholine (ACh), dopamine, norepinephrine, and serotonin . The constitutive activity of H3R inhibits the synthesis and release of these neurotransmitters, suggesting that antagonism may enhance cognitive functions and provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia .
H3R antagonists like this compound exert their effects by blocking the receptor's activity, which leads to increased levels of neurotransmitters. This modulation can activate various intracellular signaling pathways:
- Increased ACh Release : H3R antagonism promotes the release of ACh, which is critical for cognitive processes .
- Phosphorylation Pathways : Studies indicate that H3R antagonism can enhance phosphorylation of cAMP response element-binding protein (CREB) and glycogen synthase kinase 3 beta (GSK-3β), which are associated with neuroprotection and cognitive enhancement .
- Autophagy Regulation : Recent findings suggest that H3R antagonists may also influence autophagy processes, providing neuroprotection during ischemic events by enhancing cellular survival mechanisms .
Preclinical Studies
A variety of preclinical studies have assessed the efficacy of this compound in different models:
- Cognitive Enhancement : In mouse models, administration of this compound resulted in improved cognitive performance on tasks measuring memory and learning. This was linked to increased ACh levels and enhanced CREB phosphorylation .
- Neuroprotection in Ischemia : Research demonstrated that this compound significantly reduced neuronal injury in models of cerebral ischemia/reperfusion by promoting autophagy and reducing oxidative stress markers .
Table 1: Summary of Preclinical Findings on this compound
Study Type | Model Used | Key Findings |
---|---|---|
Cognitive Performance | CD1 Mice | Enhanced learning and memory tasks; increased ACh release |
Ischemic Injury | Transient MCAO | Reduced neuronal injury; enhanced autophagy |
Neurotransmitter Release | In vitro Neuronal Cultures | Increased levels of HA and ACh; modulation of signaling pathways |
Clinical Implications
The promising results from preclinical studies suggest potential clinical applications for this compound in treating cognitive disorders. Given its ability to enhance neurotransmitter release and promote neuroprotection, it may be beneficial for conditions such as:
- Alzheimer's Disease : By potentially modifying disease progression through neuroprotective mechanisms while alleviating symptoms.
- Schizophrenia : Addressing cognitive deficits associated with the disorder through enhanced cholinergic signaling.
Case Studies
Several case studies have highlighted the effectiveness of H3R antagonists in clinical settings:
- Case Study on Alzheimer's Disease : A clinical trial involving patients treated with an H3R antagonist showed significant improvements in cognitive function compared to a placebo group. Patients exhibited better scores on cognitive assessments after a treatment period of three months.
- Schizophrenia Management : In another study focusing on patients with schizophrenia, administration of an H3R antagonist resulted in reduced negative symptoms and improved overall functioning.
Propriétés
Formule moléculaire |
C24H29NO3 |
---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
2-[5-(azepan-1-yl)pentoxy]xanthen-9-one |
InChI |
InChI=1S/C24H29NO3/c26-24-20-10-4-5-11-22(20)28-23-13-12-19(18-21(23)24)27-17-9-3-8-16-25-14-6-1-2-7-15-25/h4-5,10-13,18H,1-3,6-9,14-17H2 |
Clé InChI |
KNIPHGXUVWAHCN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCCCCOC2=CC3=C(C=C2)OC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.